molecular formula C22H25N3O5S B1240264 ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid CAS No. 62152-17-4

ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid

Cat. No.: B1240264
CAS No.: 62152-17-4
M. Wt: 443.5 g/mol
InChI Key: DRHQGRIRKDPLJK-UHFFFAOYSA-N
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Description

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid is a complex organic compound that features a phenothiazine core, a morpholine ring, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid typically involves multi-step organic reactions. The process begins with the preparation of the phenothiazine core, followed by the introduction of the morpholine ring and the carbamic acid ester group. Key steps include:

    Formation of the Phenothiazine Core: This can be achieved through the cyclization of appropriate aniline derivatives with sulfur sources.

    Attachment of the Morpholine Ring: This step involves the reaction of the phenothiazine derivative with a morpholine derivative under suitable conditions, such as in the presence of a base.

    Introduction of the Carbamic Acid Ester Group: This is typically done by reacting the intermediate with ethyl chloroformate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid can undergo various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenothiazine core is known to interact with various biological targets, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, while the carbamic acid ester group may facilitate its transport across biological membranes.

Comparison with Similar Compounds

Ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid can be compared with other phenothiazine derivatives and morpholine-containing compounds:

    Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but differ in their substituents, leading to different pharmacological profiles.

    Morpholine-Containing Compounds: Compounds such as morpholine itself and its derivatives (e.g., afobazole) have different applications and properties.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological activities and applications.

Properties

IUPAC Name

ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-2-24(22(27)28)16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)31(20)29)21(26)9-10-23-11-13-30-14-12-23/h3-8,15H,2,9-14H2,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHQGRIRKDPLJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2C(=O)CCN4CCOCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40977742
Record name Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62152-17-4
Record name Moricizine sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062152174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl{10-[3-(morpholin-4-yl)propanoyl]-5-oxo-5,10-dihydro-5lambda~4~-phenothiazin-2-yl}carbamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40977742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
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ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
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ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
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ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
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ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid
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ethyl-[10-(3-morpholin-4-ylpropanoyl)-5-oxophenothiazin-2-yl]carbamic acid

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